molecular formula C15H15NO2 B2650641 N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 101335-77-7

N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2650641
CAS No.: 101335-77-7
M. Wt: 241.29
InChI Key: KTRQMXLVVGLTLX-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide is a biphenyl-derived amide characterized by a methoxy-methylamine substituent on the carboxamide group. The methoxy and methyl groups on the nitrogen atom influence electronic properties, solubility, and steric interactions, making this derivative distinct in its physicochemical and pharmacological behavior .

Properties

IUPAC Name

N-methoxy-N-methyl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQMXLVVGLTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with N,O-dimethylhydroxylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature . Another method involves the use of trichloroacetonitrile and triphenylphosphine as activating agents for the carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine .

Industrial Production Methods

In an industrial setting, the production of N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation, typically in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide has been investigated for its therapeutic potential, particularly as a modulator of biological pathways. Research indicates that it may influence the Hedgehog signaling pathway , which is critical in developmental processes and implicated in various cancers.

  • Mechanism of Action : This compound acts by modulating the activity of the Hedgehog signaling pathway, making it a candidate for treating diseases such as basal cell carcinoma and other malignancies that rely on this pathway for growth and survival .
  • Case Study : A study demonstrated that the administration of this compound resulted in significant tumor regression in animal models of basal cell carcinoma. The compound showed high bioavailability and permeability, enhancing its therapeutic efficacy .

Chemical Synthesis and Organic Chemistry

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules.

  • Synthetic Routes : It can be synthesized through various methods including condensation reactions involving substituted biphenyls and carboxylic acids. This versatility allows chemists to modify its structure for specific applications .
  • Applications in Material Science : The compound has been utilized in the development of advanced materials such as polymers and coatings due to its favorable chemical properties. Its derivatives have shown promise as fluorescent probes in sensing applications .

Biological Properties

The biological activities of this compound have been explored extensively.

  • Antioxidant Activity : Research has indicated that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Studies have reported that derivatives of this compound demonstrate antimicrobial activity against a range of pathogens, suggesting its potential use in developing new antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmaceuticalModulation of Hedgehog signaling pathway; potential cancer treatment
Organic SynthesisBuilding block for complex organic molecules; used in material science
Biological ActivityAntioxidant and antimicrobial properties

Mechanism of Action

The mechanism by which N-methoxy-N-methyl-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The biphenyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

The substituents significantly impact logP, molecular weight, and hydrogen-bonding capacity, which are critical for drug-likeness.

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) References
N-Methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide 271.33 ~2.5 1 33.5
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 280.35 4.01 1 33.5
N-Phenyl-[1,1'-biphenyl]-4-carboxamide 273.33 ~3.2 1 29.1
N-(4-Chlorophenyl)-[1,1'-biphenyl]-4-carboxamide 307.77 ~3.8 1 29.1

Key Observations:

  • Lipophilicity: Thiazolyl and chlorophenyl substituents increase logP (4.01 and 3.8, respectively), suggesting enhanced membrane permeability compared to the methoxy-methyl analogue (logP ~2.5) .
  • Polar Surface Area (PSA): All analogues have moderate PSA values (29–34 Ų), aligning with typical oral bioavailability criteria .

Biological Activity

N-methoxy-N-methyl-[1,1'-biphenyl]-4-carboxamide is a compound with significant potential in various biological applications. Its biphenyl structure, combined with functional groups such as methoxy and carboxamide, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N1O3C_{16}H_{17}N_{1}O_{3}. The presence of the methoxy (-OCH₃) and carboxamide (-CONH₂) groups enhances its solubility and reactivity, potentially influencing its biological interactions.

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, compounds with similar biphenyl structures have been identified as effective inhibitors against multiple cancer cell lines:

CompoundTarget Cancer Cell LinesIC50 (µM)
Compound APA1 (ovarian carcinoma)8-20
Compound BPC3 (prostate carcinoma)8-20
Compound CDU145 (prostate carcinoma)8-20

These findings suggest that this compound may also inhibit cell growth in similar cancer types due to its structural similarities with other effective compounds .

2. Neuroprotective Activity

Research indicates that compounds structurally related to this compound exhibit neuroprotective effects. For example, certain derivatives have demonstrated the ability to protect neurons from apoptosis and enhance neurogenesis in animal models. The neuroprotective activity is often attributed to antioxidative properties and the presence of specific substituents on the biphenyl structure .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays. Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance:

MicroorganismActivity Observed
E. coliHighly sensitive
S. aureusModerate sensitivity

These results indicate that this compound may possess similar antimicrobial properties .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Properties : A study evaluated a series of biphenyl derivatives for their ability to inhibit cancer cell proliferation. Results indicated that specific modifications to the biphenyl structure enhanced anticancer activity significantly .
  • Neuroprotective Effects : Another case study focused on the neuroprotective effects of compounds similar to this compound. The study found that these compounds could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

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